Holmium;2,2,6,6-tetramethylheptane-3,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

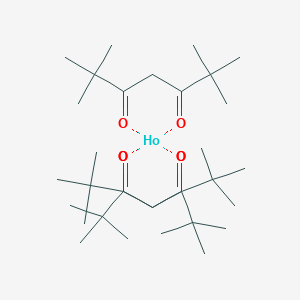

Holmium;2,2,6,6-tetramethylheptane-3,5-dione is a coordination compound where holmium is complexed with 2,2,6,6-tetramethylheptane-3,5-dione. This compound is known for its stability and ability to form complexes with various metal ions. It is widely used in the field of coordination chemistry due to its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Holmium;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of holmium salts with 2,2,6,6-tetramethylheptane-3,5-dione in an organic solvent. The reaction is usually carried out under inert atmosphere to prevent oxidation. The mixture is then heated to facilitate the formation of the complex .

Industrial Production Methods: In industrial settings, the compound is often synthesized through a similar process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Purification is typically achieved through recrystallization or sublimation .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the metal center.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various ligands and solvents depending on the desired product.

Major Products:

Oxidation: Oxidized holmium complexes.

Reduction: Reduced holmium complexes.

Substitution: New coordination complexes with different ligands.

Aplicaciones Científicas De Investigación

Catalysis

Holmium(III) complexes are known for their role as catalysts in organic synthesis. The compound acts as a precursor for various metal complexes that facilitate chemical reactions.

- Ligand Properties : Ho(TMHD)₃ serves as an ancillary ligand in the synthesis of metal complexes. It is particularly noted for stabilizing transition metals and enhancing their catalytic activity. For instance, it has been used in the formation of iridium(III) complexes that emit orange light, which are useful in organic light-emitting diodes (OLEDs) .

- Applications in Organic Synthesis : The compound is employed in synthesizing α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complexes. These reactions often yield products with significant pharmaceutical relevance .

Materials Science

The application of Ho(TMHD)₃ extends into materials science, particularly in the development of advanced materials.

- Thin Film Deposition : Holmium complexes are used as precursors in thin film deposition processes. They contribute to the fabrication of high-quality films for electronic devices .

- Nanomaterials : The compound has been explored for its potential in synthesizing nanomaterials with unique optical and magnetic properties. These materials can be utilized in various applications ranging from sensors to data storage devices .

Biomedical Research

In the biomedical field, Ho(TMHD)₃ shows promise due to its unique properties.

- MRI Contrast Agents : Holmium-based compounds are being investigated as potential contrast agents for magnetic resonance imaging (MRI). Their paramagnetic nature enhances the contrast quality during imaging procedures .

- Drug Delivery Systems : Studies suggest that holmium complexes can be incorporated into drug delivery systems to improve targeting and release profiles of therapeutic agents .

Case Study 1: Synthesis of Iridium Complexes

A study demonstrated the use of Ho(TMHD)₃ in synthesizing iridium(III) complexes that emit light at specific wavelengths suitable for OLED applications. The resulting complexes showed improved stability and luminescence efficiency compared to traditional systems .

Case Study 2: MRI Contrast Enhancement

Research involving holmium-based contrast agents indicated that these compounds provide higher signal intensity in MRI scans compared to conventional agents. This enhancement could lead to better diagnostic capabilities in clinical settings .

Mecanismo De Acción

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The 2,2,6,6-tetramethylheptane-3,5-dione ligand coordinates with the metal center, stabilizing it and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific metal ion and the context of its use .

Comparación Con Compuestos Similares

2,2,6,6-Tetramethyl-3,5-heptanedione: A similar ligand used in coordination chemistry.

Hexafluoroacetylacetone: Another β-diketone ligand with different electronic properties.

1,3-Diphenyl-1,3-propanedione: A β-diketone with aromatic substituents.

Uniqueness: Holmium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to the specific properties of holmium and the stability provided by the 2,2,6,6-tetramethylheptane-3,5-dione ligand. This combination allows for the formation of highly stable complexes that are useful in various applications .

Actividad Biológica

Holmium;2,2,6,6-tetramethylheptane-3,5-dione (Ho(TMHD)) is a coordination compound formed by the complexation of holmium ions with 2,2,6,6-tetramethylheptane-3,5-dione. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its unique structural properties and biological activities.

Molecular Characteristics :

- Molecular Formula : C33H57HoO6

- Molecular Weight : 714.7 g/mol

- CAS Number : 15522-73-3

The structure of Ho(TMHD) features a β-diketone framework that allows for keto-enol tautomerization. This property is crucial for its coordination with metal ions, which can impact its biological activity and stability in various environments .

Ho(TMHD) interacts with biological systems primarily through its coordination chemistry. The oxygen atoms in the diketone structure act as ligands that can form stable complexes with metal ions. This interaction is significant in several biochemical pathways:

- Metal Ion Interaction : Ho(TMHD) can facilitate the transport and storage of essential metal ions within biological systems.

- Catalytic Activity : The compound may act as a catalyst in biochemical reactions due to the presence of the holmium ion.

Pharmacological Applications

Holmium compounds have been studied for their potential use in medical applications, particularly in radiotherapy. The radioactive properties of holmium allow it to be used in targeted cancer treatments. Studies have indicated that Ho(TMHD) can be effective in selectively destroying cancer cells while minimizing damage to surrounding healthy tissue .

Toxicological Profile

While Ho(TMHD) exhibits promising biological activities, it is essential to consider its toxicity. Preliminary assessments suggest that the compound may pose risks if ingested or improperly handled. Safety data indicate that it is toxic if swallowed and should be handled with care to avoid exposure .

Research Findings

Recent studies have focused on the synthesis and characterization of Ho(TMHD) and its derivatives. Notable findings include:

- Synthesis Methods : Ho(TMHD) is synthesized through the reaction of holmium salts with 2,2,6,6-tetramethylheptane-3,5-dione under inert conditions to prevent oxidation. This method ensures high purity and yield of the compound .

- Case Studies : In vitro studies have demonstrated that Ho(TMHD) can enhance the efficacy of certain chemotherapeutic agents by improving their bioavailability through complexation with metal ions .

Comparative Analysis

To better understand the unique properties of Ho(TMHD), a comparison with similar compounds is beneficial:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C33H57HoO6 | 714.7 g/mol | Radiotherapy applications |

| 2,2,6,6-Tetramethyl-3,5-heptanedione | C11H20O2 | 184.28 g/mol | Biochemical reagent |

| Hexafluoroacetylacetone | C7H4F6O2 | 232.1 g/mol | Coordination chemistry |

This table highlights how Ho(TMHD) stands out due to its specific applications in medical science compared to other compounds.

Propiedades

Número CAS |

15522-73-3 |

|---|---|

Fórmula molecular |

C33H57HoO6 |

Peso molecular |

714.7 g/mol |

Nombre IUPAC |

holmium(3+);2,2,6,6-tetramethylheptane-3,5-dione |

InChI |

InChI=1S/3C11H19O2.Ho/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |

Clave InChI |

ZZULSBHJXGRKIG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ho] |

SMILES canónico |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ho+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.